Cas no 1807265-11-7 (Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate)

Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate
-
- Inchi: 1S/C13H14BrNO2/c1-3-11-9(7-14)4-5-10(8-15)12(11)6-13(16)17-2/h4-5H,3,6-7H2,1-2H3
- InChI Key: XDIADPZOLLAIRJ-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C#N)C(CC(=O)OC)=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- Topological Polar Surface Area: 50.1
- XLogP3: 2.8
Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000782-1g |
Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate |
1807265-11-7 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate Related Literature
-
1. Back matter
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate
Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate (CAS No. 1807265-11-7): A Comprehensive Overview
Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate (CAS No. 1807265-11-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, serves as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromomethyl and cyano functional groups, along with an ethyl substituent on the phenyl ring, makes it a versatile building block for medicinal chemists exploring novel therapeutic agents.
The chemical structure of Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate consists of a phenyl ring substituted at the 3-position with a bromomethyl group (-CH₂Br), at the 6-position with a cyano group (-CN), and at the 2-position with an ethyl group (-CH₂CH₃). This arrangement imparts distinct reactivity and potential applications in synthetic chemistry. The bromomethyl moiety, in particular, is known for its electrophilic nature, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, the demand for high-quality intermediates like Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate has surged due to advancements in drug discovery methodologies. Pharmaceutical companies and academic research institutions are increasingly relying on such intermediates to streamline the synthesis of novel compounds. The compound's ability to undergo various transformations, including cross-coupling reactions, condensation reactions, and functional group interconversions, makes it an indispensable tool in modern synthetic organic chemistry.
One of the most compelling aspects of Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate is its role in the development of pharmaceuticals targeting a wide range of diseases. Researchers have leveraged its structural features to design molecules with potential therapeutic activity in areas such as oncology, inflammation, and central nervous system disorders. For instance, the cyano group can be further functionalized into amides or carboxylic acids, which are common motifs in drug molecules. Additionally, the bromomethyl group provides a convenient handle for introducing other functionalities via palladium-catalyzed cross-coupling reactions.
The ethyl substituent on the phenyl ring also contributes to the compound's versatility. It can be removed or modified through various chemical processes, allowing chemists to tailor the properties of the final product. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. Recent studies have demonstrated the utility of Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
From a synthetic perspective, Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate offers several advantages over other intermediates. Its stability under various reaction conditions allows for multiple synthetic steps to be performed without significant degradation. Moreover, its relatively high purity upon synthesis reduces the need for extensive purification protocols, thereby improving overall yield and efficiency. These attributes make it an attractive choice for both industrial-scale production and small-scale laboratory research.
The growing interest in this compound has also spurred innovation in its preparation methods. Recent patents and scientific literature highlight novel synthetic routes that enhance yield and reduce environmental impact. For example, catalytic processes have been developed to minimize waste generation while maintaining high product quality. Such advancements align with global efforts to promote sustainable chemistry practices.
In addition to its pharmaceutical applications, Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate has found utility in materials science and agrochemical research. Its structural motifs are reminiscent of key components found in dyes and polymers, suggesting potential applications beyond traditional drug discovery. Researchers are exploring its use as a precursor for specialty chemicals that exhibit unique electronic or optical properties.
The future prospects for Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate appear promising as ongoing research continues to uncover new applications and synthetic possibilities. Collaborative efforts between academia and industry are likely to drive further innovation, leading to more efficient synthetic strategies and expanded therapeutic applications. As drug discovery methodologies evolve, this compound will undoubtedly remain a cornerstone in the development of next-generation pharmaceuticals.
1807265-11-7 (Methyl 3-bromomethyl-6-cyano-2-ethylphenylacetate) Related Products
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 55290-64-7(Dimethipin)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)



